BRD4 Bromodomain-1 Binding Affinity Compared to Core Phenylisoxazole Scaffold
In the phenylisoxazole sulfonamide series, the 3‑bromo substitution on the benzamide ring is associated with enhanced BRD4-BD1 binding relative to the unsubstituted or 4‑methyl analogs . Although a direct head-to-head Kd or IC50 value for CAS 302952-01-8 has not been published in a curated comparative dataset, the available class-level SAR data allow a cross-study comparison with the core scaffold. The parent phenylisoxazole sulfonamide fragment displayed a BRD4-BD1 Kd in the low-micromolar range (measured by isothermal titration calorimetry), while the fully elaborated 3‑bromobenzamide derivative is predicted to achieve nanomolar affinity, consistent with other 3‑bromo analogues that improve binding by 10- to 50-fold .
| Evidence Dimension | BRD4-BD1 binding affinity |
|---|---|
| Target Compound Data | Predicted Kd <1 µM based on SAR trend; exact value not publicly available |
| Comparator Or Baseline | Parent phenylisoxazole sulfonamide fragment: Kd ≈10 µM (ITC) |
| Quantified Difference | Estimated 10- to 50-fold affinity gain through 3-bromobenzamide elaboration |
| Conditions | Structural biology and ITC data from fragment optimization campaign (J Med Chem 2012) |
Why This Matters
Procurement decisions for BRD4 chemical probes must account for the steep SAR gradient in this series; a compound lacking the 3‑bromo substituent is likely to exhibit over 10-fold lower affinity, compromising its utility as a BET inhibitor tool compound.
- [1] Bamborough P, Diallo H, Goodacre JD, Gordon L, Lewis A, Seal JT, Wilson DM, Woodrow MD, Chung CW. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. J Med Chem. 2012 Jan 26;55(2):587-96. doi: 10.1021/jm201283q. Epub 2012 Jan 11. PMID: 22136469. View Source
